Methyl 2-(6-bromo-2H-indazol-2-yl)acetate is a chemical compound that belongs to the indazole family, which is characterized by a fused bicyclic structure containing a five-membered ring of nitrogen atoms. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
The compound can be synthesized from various precursors, including 6-bromo-2H-indazole and methyl acetate, through several organic reactions. The synthesis often involves methods that utilize halogenated indazole derivatives, which serve as key intermediates in its production.
Methyl 2-(6-bromo-2H-indazol-2-yl)acetate is classified as an indazole derivative and an ester. It is part of a broader category of heterocyclic compounds that have shown promise in biological activities, including anti-cancer properties.
The synthesis of methyl 2-(6-bromo-2H-indazol-2-yl)acetate typically involves the following steps:
The reaction conditions may vary, including temperature control and solvent choice, which are crucial for optimizing yield and purity. For instance, using an inert atmosphere can prevent unwanted side reactions.
Methyl 2-(6-bromo-2H-indazol-2-yl)acetate has a molecular formula of C_10H_8BrN_3O_2. The structure features:
The compound's molecular weight is approximately 284.09 g/mol. Structural analysis can be performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular geometry and confirm its identity.
Methyl 2-(6-bromo-2H-indazol-2-yl)acetate can participate in various chemical reactions:
These reactions are often conducted under controlled conditions to maximize yields and minimize by-products. For example, nucleophilic substitutions typically require polar aprotic solvents to facilitate the reaction mechanism.
The mechanism of action for compounds like methyl 2-(6-bromo-2H-indazol-2-yl)acetate often involves interactions with biological targets such as enzymes or receptors:
Data from studies indicate that modifications to the indazole structure can significantly impact its biological efficacy.
Methyl 2-(6-bromo-2H-indazol-2-yl)acetate typically appears as a solid at room temperature. Its melting point and solubility characteristics depend on purity and specific synthesis methods used.
The compound is expected to be stable under standard laboratory conditions but may undergo hydrolysis in the presence of strong acids or bases. Its reactivity profile makes it suitable for further chemical modifications.
Relevant data from studies indicate that derivatives of this compound exhibit varied solubility profiles based on substituents on the indazole ring, influencing their potential applications in drug formulation.
Methyl 2-(6-bromo-2H-indazol-2-yl)acetate has potential applications in several scientific fields:
The N2-selective alkylation of indazoles represents a fundamental challenge in constructing Methyl 2-(6-bromo-2H-indazol-2-yl)acetate. Unlike the thermodynamically favored N1-alkylation, N2-alkylation requires precise control of kinetic and steric factors. Research demonstrates that electron-withdrawing C-3 substituents (e.g., esters, nitriles) significantly influence regioselectivity by decreasing the nucleophilicity of N1. For instance, using methyl bromoacetate with unoptimized conditions (Cs₂CO₃/DMF) yields N1/N2 ratios as low as 1.4:1, highlighting poor selectivity [2] [5].
A breakthrough employs cesium carbonate in 1,4-dioxane at 90°C, achieving >96% N2-alkylation yield. The high temperature enhances Cs⁺ coordination with the indazole carbonyl oxygen, directing the alkylating agent to N2 [5]. Alternatively, Mitsunobu conditions (PPh₃/DBAD) invert selectivity, favoring N2-alkylation (N1:N2 = 1:2.9) through a sterically controlled transition state [2].
Table 1: Regioselectivity in Indazole Alkylation
Alkylating Agent | Base/Conditions | Solvent | Temp (°C) | N1:N2 Ratio | N2-Yield (%) |
---|---|---|---|---|---|
Methyl bromoacetate | Cs₂CO₃ | DMF | RT | 1.4:1 | 39 |
Methyl bromoacetate | Cs₂CO₃ | Dioxane | 90 | >99:1* | 96 |
Methyl bromoacetate | DBAD/PPh₃ (Mitsunobu) | THF | 0→RT | 1:2.9 | 58 |
Methyl bromoacetate | NaH | THF | 0→50 | >99:1* | 89 |
* Denotes selectivity for the opposite isomer (N1 for NaH, N2 for Cs₂CO₃/dioxane) [2] [5].
Metal catalysis enables direct C-H functionalization of 2H-indazoles, bypassing pre-halogenated intermediates. Palladium and copper complexes facilitate cross-coupling at C-6, crucial for introducing bromo substituents. For example, Pd(OAc)₂/P(tBu)₃·HBF4 catalyzes oxidative benzannulation of pyrazoles with alkynes, constructing the indazole core with inherent C6-functionalization potential [7].
Rhodium(III) catalysts (e.g., [CpRhCl₂]₂) promote *ortho-halogenation via concerted metalation-deprotonation (CMD). Using brominating agents like NBS, this method achieves C6-bromination with >85% regioselectivity in 2H-indazoles bearing directing groups (-COOMe, -CN) at C-3 [7]. Copper-mediated radical decarboxylative couplings offer halogen-free pathways, where carboxylic acids act as alkyl sources for N2-functionalization under photoredox conditions [3].
C6-bromination of 2H-indazoles necessitates electrophilic aromatic substitution (EAS) control to avoid N-protection. The electron-rich C6 position (para to N2) is highly susceptible to electrophiles. Bromine (Br₂) in acetic acid at 0–5°C achieves 88% C6-bromination, while ortho/para-directing groups (e.g., -OMe) necessitate blocking strategies [4] [7].
Transition metal-directed bromination using Pd(OAc)₂ with CuBr₂ as an oxidant enables C6-selective monobromination. This method leverages the indazole’s inherent directing groups, achieving yields >90% without N-protection. For halogen-scarce substrates, Sandmeyer reactions on C6-aminoindazoles (from nitro reduction) provide a complementary route [4] [7].
Table 2: Bromination Methods for 2H-Indazoles
Substrate | Brominating Agent | Catalyst/Conditions | C6-Selectivity | Yield (%) |
---|---|---|---|---|
2H-Indazole | Br₂ | AcOH, 0–5°C | Moderate | 88 |
3-Cyano-2H-indazole | NBS | Pd(OAc)₂, AgOAc | High (>85%) | 92 |
6-Amino-2H-indazole | CuBr₂ | NaNO₂, H₂SO₄ | Exclusive | 78 |
The acetate ester moiety in Methyl 2-(6-bromo-2H-indazol-2-yl)acetate is installed via N2-alkylation with methyl bromoacetate or carbodiimide-mediated esterification. Alkylation is preferred, as direct esterification of 2-(indazol-2-yl)acetic acid risks N1/N2 migration. NaH in THF effectively deprotonates indazole, enabling nucleophilic attack on methyl bromoacetate with 89% yield [2] [5].
Protecting groups mitigate side reactions during bromination. N1-silylation (TBS) or N1-acylation (Boc) shields N1 during C6-bromination, later removed by K₂CO₃/MeOH or TFA, respectively. For acid-sensitive intermediates, trityl (Tr) groups provide robust protection but require harsh deprotection (HCl/MeOH) [5] [6].
Scaling Methyl 2-(6-bromo-2H-indazol-2-yl)acetate synthesis faces reaction heterogeneity, purification bottlenecks, and metal residue control. The regioselective alkylation’s dependence on anhydrous Cs₂CO₃ becomes cost-prohibitive at scale, while Mitsunobu reagents (DBAD/PPh₃) generate stoichiometric waste [5] [6].
Flow chemistry mitigates exothermic risks in bromination and alkylation steps. A telescoped process combining continuous EAS bromination and Cs₂CO₃-promoted N2-alkylation in dioxane increases throughput by 60% versus batch methods. Solvent selection is critical: replacing DMF with 2-MeTHF improves phase separation in workup and meets green chemistry metrics [6]. Biocatalytic esterification using lipases (e.g., CAL-B) is under exploration to avoid metal catalysts entirely [6].
Table 3: Optimization of Scalable Synthesis
Process Step | Lab-Scale Issue | Pilot-Scale Solution | Yield Improvement |
---|---|---|---|
C6-Bromination | Exotherm control | Flow reactor with cooling | 92% → 95% |
N2-Alkylation | Cs₂CO₃ cost | Recyclable Cs⁺-resin | 96% → 94% |
Esterification | Metal residues | CAL-B lipase, 2-MeTHF | 89% (Pd-free) |
Purification | Chromatography | pH-selective crystallization | 80% recovery |
Comprehensive Compound List
CAS No.: 4444-26-2
CAS No.: 802590-64-3
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 28593-90-0
CAS No.: 39731-48-1